1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole compounds involves various strategies, including cycloaddition reactions and aminoalkylation. For example, a series of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles were synthesized via a [3 + 2] cycloaddition reaction from 1-aryl-1H-pyrazole-4-carbonitriles, showcasing a method that could potentially be adapted for synthesizing 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Santos et al., 2012).
Molecular Structure Analysis
X-ray diffraction studies provide insights into the molecular structure of pyrazole derivatives. For example, the crystal structure of 1-(1′,3′-dimethyl-5′-chloropyrazol-4′-carbonyl)-3-(2′-chlorophenyl)-5-amino-4-cyanopyrazole revealed specific details about the planarity and dihedral angles within the molecule, which are crucial for understanding the reactivity and interaction of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Zhang et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives includes various functionalization reactions, such as the formation of pyrazolyl complexes with metals. For instance, the synthesis and characterization of pyrazole ligands that react with Rhodium(I) complexes highlight the versatility of pyrazole derivatives in coordination chemistry, which extends to the chemical behavior of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Esquius et al., 2000).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Pyrazole derivatives are synthesized from various precursors and are used in forming various fused systems, predominantly bicyclic cores . They are also synthesized from (hetero)arenes and carboxylic acids .
Methods of Application or Experimental Procedures
One method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .
Results or Outcomes
This method is metal-free, cost-effective, and atom-efficient with excellent yield (98–99%). This process serves as a robust and scalable tool for the synthesis of valuable and versatile precursors (nitriles) .
Applications of Pyrazole Derivatives
Specific Scientific Field
Summary of the Application
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. They have diverse and valuable synthetical, biological, and photophysical properties .
Methods of Application or Experimental Procedures
The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Results or Outcomes
More complex structures with various relevant examples can be formed from them. Some fused pyrazoles also have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .
properties
IUPAC Name |
1,3-dimethylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXIVMYOLYCNMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390244 | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
113100-61-1 | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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